(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a conjugated system involving a double bond (2E) and aromatic rings substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methoxybenzaldehyde.
Formation of Schiff Base: The aniline reacts with the aldehyde to form a Schiff base through a condensation reaction.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The amine undergoes an amidation reaction with an appropriate acid chloride or anhydride to form the final amide product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Conditions: Control of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:
Binding: Interaction with specific binding sites on target molecules.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness:
Methoxy Substitution: The presence of methoxy groups on both aromatic rings enhances the compound’s electronic properties and potential biological activities.
Conjugated System: The conjugated double bond system contributes to the compound’s stability and reactivity.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-7-4-13(5-8-14)6-11-18(20)19-16-10-9-15(22-2)12-17(16)23-3/h4-12H,1-3H3,(H,19,20)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUFQFZZDTSRN-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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